molecular formula C9H13NO2 B13549437 Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B13549437
M. Wt: 167.20 g/mol
InChI Key: ATDSGTOQBZNMBS-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (molecular formula: C₉H₁₃NO₂, molecular weight: 167.21 g/mol) is a heterocyclic building block characterized by a norbornene framework fused with an azabicyclic system and an ethyl ester group . Its structure combines rigidity from the bicyclic scaffold with reactivity imparted by the ester and nitrogen functionalities. This compound is pivotal in medicinal chemistry and organic synthesis, serving as a precursor for chiral intermediates and bioactive molecules .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-2-12-9(11)10-6-7-3-4-8(10)5-7/h3-4,7-8H,2,5-6H2,1H3

InChI Key

ATDSGTOQBZNMBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2CC1C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with an appropriate amine, followed by esterification. The reaction conditions typically require a solvent such as dichloromethane and a catalyst like palladium to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Cycloaddition Reactions

  • Method 1: Aza-Diels-Alder Reaction
    Cyclopentadiene reacts with methaniminium ions (generated from imines) to form 2-substituted 2-azabicyclo[2.2.1]hept-5-enes.

  • Method 2: Reaction with N-Arylsulfonylimines
    Chloral or dichloro(phenyl)acetaldehyde N-arylsulfonylimines undergo [4+2] cycloaddition with cyclopentadiene. Subsequent halogenation (Br₂/Cl₂) induces Wagner-Meerwein rearrangements, yielding polychlorinated derivatives.

Reagents Products Mechanism
Cyclopentadiene + Imine2-azabicyclo[2.2.1]hept-5-enesAza-Diels-Alder cycloaddition
Chloral + Cyclopentadiene2-arylsulfonyl-azabicyclo derivatives[4+2] Cycloaddition + Wagner-Meerwein

Electrophilic Additions

The compound undergoes selective electrophilic reactions due to its bicyclic framework.

Epoxidation

  • m-Chloroperoxybenzoic acid (mCPBA) reacts with ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate to form epoxide derivatives (e.g., 10 ) via electrophilic addition .

Aroylation

  • Aroyl chlorides (e.g., benzoyl chloride) react with the compound to yield aroylated derivatives (e.g., 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene). Subsequent treatment with trifluoroacetic acid (TFA) induces stereospecific skeletal rearrangements to form 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones .

Other Electrophiles

  • Halogenation (Br₂/Cl₂) modifies the bicyclic system.

  • Acid-catalyzed additions (e.g., TFA) enable ring-opening or rearrangement .

Reaction Type Reagents Products Key Features
EpoxidationmCPBAEpoxide derivatives (e.g., 10 )Selective electrophilic addition
AroylationAroyl chloride + TFA4-Aroylamino-2-oxabicyclo derivativesStereospecific rearrangement
HalogenationBr₂/Cl₂Polychlorinated derivativesWagner-Meerwein rearrangement

Skeletal Rearrangements

The compound undergoes unique structural transformations under specific conditions.

TFA-Mediated Rearrangement

Aroylated derivatives (e.g., 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene) react with TFA in heated benzene to form 1-[(benzoylamino)methyl]-1,3-cyclopentadiene. This intermediate can participate in Diels-Alder cycloadditions with dienophiles like N-phenylmaleimide .

Hydrolysis and Ring-Opening

Hydrolysis of ester groups (e.g., ethyl ester to carboxylic acid) precedes rearrangements, enabling access to lactone derivatives .

Scientific Research Applications

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound featuring a nitrogen atom incorporated into its framework, with the molecular formula C9H13NO2 and a molecular weight of approximately 169.21 g/mol. It is recognized for its potential in synthetic organic and medicinal chemistry because of its versatile chemical reactivity and structural properties.

Synthesis
The synthesis of ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can be achieved through various methods.

Applications
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate finds applications in several fields. The compound is a starting material in the synthesis of carbocyclic nucleoside analogues, which are of interest as potential antitumor agents because of their antiviral and chemotherapeutic properties .

Interactions
Studies on interaction profiles are essential to understand how ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate interacts with other molecules.

Structural Similarity
Several compounds share structural similarities with ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate. These include:

  • Ethyl 2-acetyl-2-azabicyclo[2.2.1]heptane, which contains an acetyl group and has different reactivity.
  • 2-Azabicyclo[3.3.0]octanone, which has a larger ring system and different chemical properties.
  • 3-Azabicyclo[3.3.0]octane, which has a variation in nitrogen placement and distinct reactivity.
  • Ethyl 4-methylpyridine, which contains a pyridine ring and has different applications.

Mechanism of Action

The mechanism by which Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Critical Analysis and Contradictions

  • Stability : Ethyl esters (e.g., Ethyl 2-azabicyclo[...]-carboxylate) are more hydrolytically labile than tert-butyl esters, limiting their use in aqueous conditions .
  • Stereochemical Variants : Enantiomers (e.g., (1R,4S) vs. (1S,4R)) exhibit divergent biological activities, necessitating precise chiral resolution methods .
  • Synthetic Yields : Yields for ethyl derivatives are less documented compared to tert-butyl variants, suggesting optimization challenges .

Biological Activity

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound notable for its unique azabicyclic structure, which includes a nitrogen atom in the bicyclic framework. This compound, with a molecular formula of C9H13NO2 and a molecular weight of approximately 169.21 g/mol, has garnered attention in synthetic organic chemistry and medicinal chemistry due to its potential biological activities and versatile chemical reactivity.

Chemical Structure and Properties

The structural characteristics of ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate contribute to its biological activity. The presence of both carboxylate and azabicycle functionalities may endow it with unique reactivity profiles compared to structurally similar compounds.

PropertyValue
Molecular FormulaC9H13NO2
Molecular Weight169.21 g/mol
CAS Number83442-26-6

Biological Activity Overview

While specific data on the biological activity of ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is limited, research on related compounds suggests potential pharmacological properties, including:

  • Analgesic Effects : Compounds with similar bicyclic structures have been associated with pain relief properties.
  • Anti-inflammatory Activity : Some derivatives may exhibit anti-inflammatory effects, making them candidates for therapeutic applications.
  • Antimicrobial Properties : There is evidence that related compounds can possess antimicrobial activity, warranting further investigation into this compound's potential in this area.

The mechanism of action for ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is not fully elucidated but may involve interactions with various biological targets such as enzymes and receptors due to its structural features. The compound's ability to form multiple polyfunctionalized bicyclic systems suggests it could interact with numerous biochemical pathways.

Potential Targets

  • Enzymatic Interactions : The azabicyclic moiety may facilitate binding to enzyme active sites.
  • Receptor Modulation : The compound could act on various receptors, influencing signaling pathways.

Case Studies and Research Findings

Research has indicated that derivatives of ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo significant chemical transformations, leading to products with enhanced biological properties.

Example Studies

  • Electrophilic Substitution Reactions : Studies have shown that the compound reacts favorably with electrophiles, producing various substituted derivatives that may have improved biological activity .
    • Reagents Used : Bromine in acetic acid or fluoride ion has been utilized to yield substituted products.
    • Outcome : These reactions suggest pathways for synthesizing compounds with potential therapeutic effects.
  • Synthesis of Carbocyclic Nucleosides : Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is explored as an intermediate in synthesizing carbocyclic nucleoside analogs, which are of interest for their antiviral and chemotherapeutic properties .

Q & A

Q. How can the synthesis of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate be optimized for higher yields?

Methodological Answer: Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For bicyclic azabicyclo systems, Diels-Alder reactions or cycloadditions are common. Evidence from related compounds (e.g., bicyclo[2.2.1]hept-5-ene derivatives) suggests using anhydrous conditions with Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance regioselectivity . Purification via column chromatography (e.g., RP18 columns with methanol/water gradients) can improve yield and purity .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign bicyclic proton environments (e.g., bridgehead protons at δ 2.8–3.2 ppm) and ester carbonyl signals (δ ~170–175 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl stretches (~1,705 cm⁻¹) and azabicyclic ring vibrations .
  • Mass Spectrometry (MS) : Exact mass analysis (e.g., [M+H]+ = 195.1259 for C₁₁H₁₇NO₂) validates molecular formula .

Q. How do phosphorylation reactions modify the reactivity of azabicyclo[2.2.1]hept-5-ene systems?

Methodological Answer: Phosphorylation with reagents like diphenylphosphinic chloride (OPClPh₂) introduces steric and electronic effects. For Ethyl 2-azabicyclo derivatives, phosphorylation occurs at the nitrogen atom, stabilizing the bicyclic framework and altering nucleophilicity. Mechanistic studies (via ³¹P NMR and X-ray crystallography) reveal intermediate oxazaphospholidine structures . Reaction conditions (e.g., anhydrous THF, −78°C) minimize side reactions .

Q. What strategies control stereochemistry during functionalization of the bicyclic core?

Methodological Answer:

  • Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) groups to direct stereoselective alkylation or acylation .
  • Catalytic Asymmetric Synthesis : Enantioselective Diels-Alder reactions with chiral Lewis acids (e.g., Jacobsen catalysts) yield >90% ee in related norbornene systems .
  • Epimerization Control : Low-temperature quenching preserves stereochemistry during Boc deprotection .

Q. How can computational modeling predict regioselectivity in cycloaddition reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G(d)) map transition states and electron density distributions. For Ethyl 2-azabicyclo systems, calculations show that electron-withdrawing groups (e.g., nitro) favor endo transition states due to secondary orbital interactions . Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Q. What are the challenges in characterizing decomposition products under thermal stress?

Methodological Answer: Thermogravimetric analysis (TGA) coupled with GC-MS identifies degradation pathways. For azabicyclo esters, decomposition above 200°C generates CO₂ and aziridine intermediates. Use inert atmospheres (N₂) to suppress oxidative byproducts .

Q. How do substituents on the bicyclic ring influence biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups enhance metabolic stability but reduce solubility .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) hinder enzyme binding in related β-lactam analogs .

Key Recommendations for Researchers:

  • Prioritize anhydrous synthetic conditions to avoid hydrolysis of the ester moiety .
  • Combine experimental and computational tools to resolve stereochemical ambiguities .
  • Reference toxicological data cautiously, as acute toxicity profiles for this compound remain understudied .

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